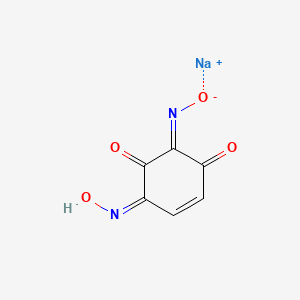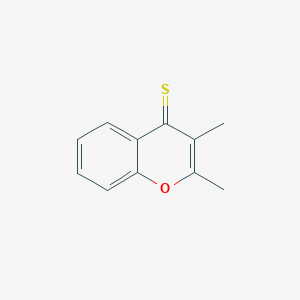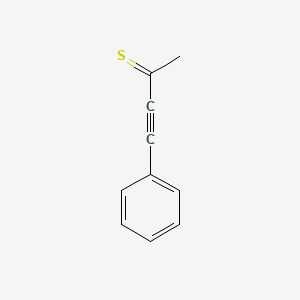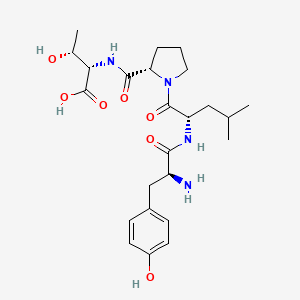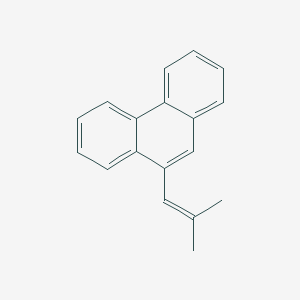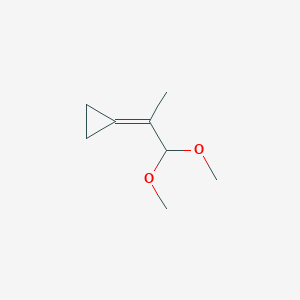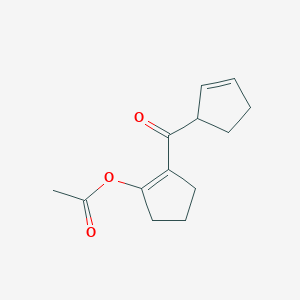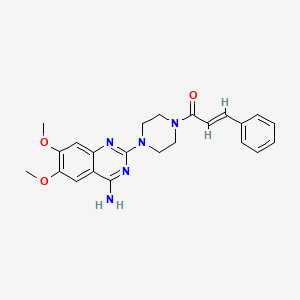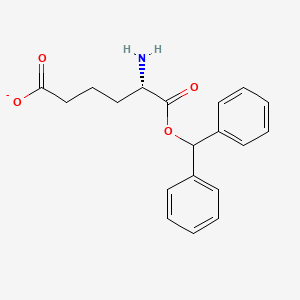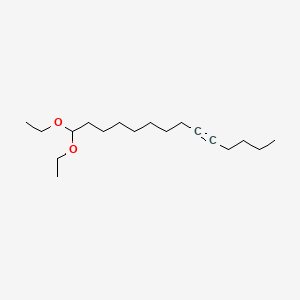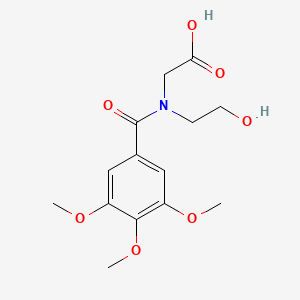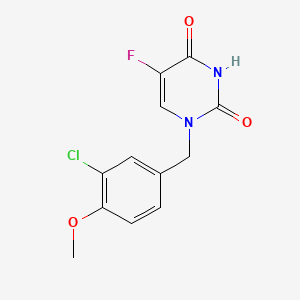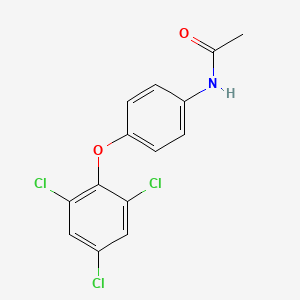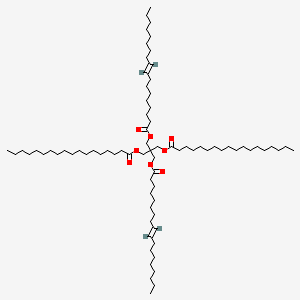
Pentaerythritol dioleate distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentaerythritol dioleate distearate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with oleic acid and stearic acid. It is widely used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol dioleate distearate involves the esterification of pentaerythritol with oleic acid and stearic acid. The reaction typically occurs under dehydration conditions, often facilitated by a catalyst. For instance, a solid non-acidic catalyst such as tin oxide or zinc oxide can be used to promote the reaction . The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in precise ratios, and the reaction is carried out in large reactors. The product is then purified through filtration and other separation techniques to remove any unreacted materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Pentaerythritol dioleate distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the ester groups, potentially converting them back to their alcohol forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Pentaerythritol dioleate distearate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of lubricants, coatings, and plasticizers due to its stability and functional properties
Mécanisme D'action
The mechanism by which pentaerythritol dioleate distearate exerts its effects involves its interaction with various molecular targets. The ester groups can interact with enzymes and other proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with vasodilatory properties.
Pentaerythritol tetraacetate: Used as a polymer cross-linking agent.
Pentaerythritol tetrakis(3-mercaptopropionate): Utilized in polymer chemistry for its cross-linking capabilities.
Uniqueness
Pentaerythritol dioleate distearate is unique due to its specific esterification with oleic and stearic acids, providing distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries, particularly where stability and specific functional properties are required.
Propriétés
Numéro CAS |
68966-40-5 |
|---|---|
Formule moléculaire |
C77H144O8 |
Poids moléculaire |
1198.0 g/mol |
Nom IUPAC |
[2-(octadecanoyloxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] octadecanoate |
InChI |
InChI=1S/C77H144O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-34,37-38H,5-32,35-36,39-72H2,1-4H3/b37-33+,38-34+ |
Clé InChI |
JWIGOZQHOZXYPI-YEQLPCBTSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


